4-(DIMETHYLAMINO)BENZALDEHYDE 1-(3-CYCLOHEXYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)HYDRAZONE
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Overview
Description
3-cyclohexyl-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylamino benzylidene hydrazinyl group, and a tetrahydrobenzothienopyrimidinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-cyclohexyl-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the benzylidene hydrazine intermediate and the subsequent cyclization to form the tetrahydrobenzothienopyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-cyclohexyl-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: It may have therapeutic potential, leading to research into its effects on various biological targets.
Industry: The compound’s unique structure can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-cyclohexyl-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other benzylidene hydrazinyl derivatives and tetrahydrobenzothienopyrimidinone analogs. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of 3-cyclohexyl-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential for diverse scientific research applications.
Properties
CAS No. |
351341-66-7 |
---|---|
Molecular Formula |
C25H31N5OS |
Molecular Weight |
449.6g/mol |
IUPAC Name |
3-cyclohexyl-2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H31N5OS/c1-29(2)18-14-12-17(13-15-18)16-26-28-25-27-23-22(20-10-6-7-11-21(20)32-23)24(31)30(25)19-8-4-3-5-9-19/h12-16,19H,3-11H2,1-2H3,(H,27,28)/b26-16+ |
InChI Key |
IGNIFCVXTVNJLV-WGOQTCKBSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5CCCCC5 |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5CCCCC5 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5CCCCC5 |
Origin of Product |
United States |
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